molecular formula C9H8N2 B13806420 1,2-Dihydroazeto[1,2-a]benzimidazole CAS No. 223600-06-4

1,2-Dihydroazeto[1,2-a]benzimidazole

Cat. No.: B13806420
CAS No.: 223600-06-4
M. Wt: 144.17 g/mol
InChI Key: GBVDGYQXXFICNE-UHFFFAOYSA-N
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Description

1,2-Dihydroazeto[1,2-a]benzimidazole is a heterocyclic compound that features a fused ring system consisting of a benzimidazole moiety and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydroazeto[1,2-a]benzimidazole can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine derivatives with aldehydes under acidic conditions. This reaction typically requires a catalyst such as tert-butanesulfoxide and N-bromosuccinimide (NBS) to facilitate the formation of the azetidine ring .

Another method involves the use of microwave irradiation to accelerate the reaction between N-phenyl-o-phenylenediamine and benzaldehyde. This method is advantageous due to its high efficiency and environmentally friendly conditions, as it often requires only a small amount of catalyst and can be performed under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydroazeto[1,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Halogenating agents, alkylating agents, and other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce reduced forms of the compound with altered electronic properties.

Scientific Research Applications

1,2-Dihydroazeto[1,2-a]benzimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dihydroazeto[1,2-a]benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Its unique structure allows it to interact with multiple targets, making it a versatile compound in medicinal chemistry .

Comparison with Similar Compounds

1,2-Dihydroazeto[1,2-a]benzimidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fused azetidine ring, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

223600-06-4

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

1,2-dihydroazeto[1,2-a]benzimidazole

InChI

InChI=1S/C9H8N2/c1-2-4-8-7(3-1)10-9-5-6-11(8)9/h1-4H,5-6H2

InChI Key

GBVDGYQXXFICNE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C1=NC3=CC=CC=C32

Origin of Product

United States

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